1,3-Adamantanedimethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(hydroxymethyl)-1-adamantyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10,13-14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABVYVVNRHVXPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346912 | |
| Record name | [3-(Hydroxymethyl)-1-adamantyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17071-62-4 | |
| Record name | [3-(Hydroxymethyl)-1-adamantyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Adamantanedimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,3 Adamantanedimethanol
Established Reaction Pathways
A common and reliable method for preparing 1,3-adamantanedimethanol is the reduction of 1,3-adamantanedicarboxylic acid. jlu.edu.cnresearchgate.netresearchgate.netjlu.edu.cn This dicarboxylic acid serves as a versatile intermediate that can be converted to the target diol through different reduction protocols. jlu.edu.cnresearchgate.net The choice of method often depends on the desired yield, scale, and available reagents.
One of the most frequently employed strategies involves a two-step process: esterification of 1,3-adamantanedicarboxylic acid followed by the reduction of the resulting diester. scispace.comrsc.org The dicarboxylic acid is first converted to its corresponding dialkyl ester, such as dimethyl or diethyl adamantan-1,3-dicarboxylate. This transformation enhances the solubility of the compound in organic solvents and makes the carboxyl groups more susceptible to reduction.
The subsequent reduction of the diester is typically accomplished using a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) is highly effective for this conversion, affording this compound in good yields. scispace.com
Table 1: Representative Two-Step Reduction of 1,3-Adamantanedicarboxylic Acid
| Step | Reactants | Reagents | Product | Ref. |
| 1. Esterification | 1,3-Adamantanedicarboxylic acid | Methanol, Sulfuric acid | Dimethyl adamantan-1,3-dicarboxylate | orgsyn.org |
| 2. Reduction | Dimethyl adamantan-1,3-dicarboxylate | Lithium aluminum hydride (LiAlH₄), THF | This compound | scispace.com |
This table illustrates a common reaction sequence but specific conditions and yields can vary.
Direct reduction of 1,3-adamantanedicarboxylic acid to this compound offers a more atom-economical route by avoiding the separate esterification step. This transformation requires potent and selective reducing agents that can act directly on carboxylic acids. Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are often the reagents of choice for this purpose. While direct reduction can be more efficient in terms of step count, reaction conditions must be carefully controlled to ensure complete reduction and to manage the reactivity of the borane reagent. researchgate.net
An alternative synthetic approach begins with a di-functionalized adamantane (B196018), such as 1,3-diiodoadamantane. researchgate.netresearchgate.net This method involves the conversion of the carbon-iodine bonds into carbon-hydroxymethyl bonds. This can be achieved through a variety of organometallic transformations. For instance, the diiodide can be converted to a di-Grignard reagent, which is then reacted with an appropriate electrophile like formaldehyde (B43269) to introduce the hydroxymethyl groups. This pathway provides a distinct route to the target molecule, starting from a different class of adamantane derivative. researchgate.netresearchgate.net
Given that 1-adamantane carboxylic acid is a more readily available and economical starting material, synthetic routes that begin with this compound are of significant practical importance. jlu.edu.cnresearchgate.netresearchgate.net These strategies involve introducing a second functional group at the 3-position of the adamantane cage before proceeding to the final diol.
The key step in converting 1-adamantane carboxylic acid into a 1,3-disubstituted derivative is the Koch-Haaf carbonylation. jlu.edu.cnacs.orgnih.gov This reaction introduces a second carboxylic acid group onto the adamantane skeleton. The process is typically carried out in a highly acidic medium, such as concentrated sulfuric acid, often with the addition of formic acid which serves as a source of carbon monoxide. nih.govgoogle.com
Under these strongly acidic conditions, a tertiary carbocation is generated at a bridgehead position of the adamantane core. This carbocation is then trapped by carbon monoxide, forming an acylium cation, which upon hydrolysis yields the desired 1,3-adamantanedicarboxylic acid. acs.org This dicarboxylic acid can then be reduced to this compound as described previously (Section 2.1.1). jlu.edu.cnresearchgate.net
Table 2: Typical Conditions for Koch-Haaf Carbonylation
| Starting Material | Reagents | Key Conditions | Product | Ref. |
| 1-Adamantane carboxylic acid | Formic acid, Sulfuric acid | Strong acid medium, controlled temperature | 1,3-Adamantanedicarboxylic acid | jlu.edu.cnjlu.edu.cn |
| 1-Adamantanol | Formic acid, Sulfuric acid | Strong acid, microflow system | 1-Adamantanecarboxylic acid | nih.gov |
This table provides examples of the Koch-Haaf reaction. The specific synthesis of the 1,3-dicarboxylic acid from the 1-carboxylic acid is a notable application of this reaction type.
Approaches from 1-Adamantane Carboxylic Acid
Advanced Synthetic Strategies and Innovations
Building upon the foundational synthesis, researchers have explored more complex and efficient strategies involving this compound as a key building block or target. These advanced methods highlight the ongoing innovation in adamantane chemistry.
Multidirectional Synthesis Approaches
This compound serves as a crucial starting material in multidirectional synthesis, a strategy that allows for the construction of complex molecules by extending functional groups from a central core in multiple directions. imperial.ac.ukarkat-usa.orgresearchgate.net Specifically, it has been utilized in two-directional syntheses. imperial.ac.ukarkat-usa.org For instance, this compound can be converted into derivatives bearing two functional residues, which can then undergo further transformations simultaneously. imperial.ac.ukarkat-usa.org This approach is highly efficient for building intricate molecular architectures based on the rigid adamantane scaffold. arkat-usa.org Four-directional syntheses, which create highly symmetrical molecules, typically start from adamantane derivatives with four substituents, such as 1,3,5,7-adamantanetetramethanol. imperial.ac.ukarkat-usa.orgarkat-usa.org The principles of multidirectional synthesis underscore the value of symmetrically substituted adamantanes like this compound in creating complex, higher-order structures. arkat-usa.org
Chemo- and Regioselective Functionalization
The selective functionalization of the adamantane cage is a significant challenge in organic synthesis due to the high strength of its C-H bonds. chemrxiv.org Advanced catalytic methods, including photoredox and hydrogen-atom transfer (HAT) catalysis, have been developed for the direct C-H functionalization of adamantanes. chemrxiv.orgacs.orgresearchgate.net These methods exhibit remarkable chemoselectivity for the strong tertiary (3°) C-H bonds present at the bridgehead positions of the adamantane core. chemrxiv.orgacs.org
While these studies often use adamantane itself or monofunctionalized derivatives as substrates, the principles are directly applicable to more complex structures like this compound. Such strategies could, in theory, enable the selective modification of the adamantane skeleton without affecting the hydroxymethyl groups, or vice-versa, depending on the reaction conditions. This allows for the creation of novel polyfunctional adamantane derivatives that would be difficult to access through traditional methods. nih.gov The ability to target specific C-H bonds with high regioselectivity opens up new pathways for designing complex molecules for various applications. chemrxiv.orgresearchgate.net
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of adamantane derivatives is an area of growing interest. This includes developing methods that are more environmentally friendly, have higher yields, and use less toxic reagents. For example, research into the synthesis of adamantane-based flame retardants aims to create halogen-free systems, representing a move towards greener alternatives. researchgate.net
Furthermore, the development of efficient, single-step or one-pot reactions aligns with the principles of green chemistry by reducing waste and energy consumption. nih.gov The synthesis of 1-(1-isocyanoethyl)adamantane from 1-(1-adamantylethyl)amine using a single-step method that avoids highly toxic reagents like phosphorus oxychloride is a prime example of this trend. mdpi.com While not directly applied to this compound, these innovative approaches highlight a broader shift towards more sustainable synthetic practices in adamantane chemistry that could be adapted for its synthesis and derivatization.
Characterization and Purity Assessment in Synthetic Studies
Following synthesis, rigorous characterization and purity assessment are essential to confirm the identity and quality of this compound. This is primarily achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Techniques (e.g., IR, ¹H NMR)
Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural elucidation of this compound.
Infrared (IR) Spectroscopy: IR analysis is used to identify the functional groups present in the molecule. For this compound, the key absorption band would be a broad peak in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol groups. Other significant peaks would include those corresponding to C-H stretching of the adamantane cage (around 2850-2950 cm⁻¹) and C-O stretching (around 1000-1200 cm⁻¹). jlu.edu.cnresearchgate.net
¹H NMR Spectroscopy: Proton NMR provides detailed information about the hydrogen atoms in the molecule, confirming the structure and symmetry. savemyexams.compressbooks.pub The spectrum of this compound would show characteristic signals for the protons of the adamantane cage and the methylene (B1212753) protons of the -CH₂OH groups. jlu.edu.cnresearchgate.net The integration of the peak areas confirms the ratio of protons in different chemical environments. pressbooks.pub The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS). savemyexams.com
| Technique | Expected Signals / Peaks | Interpretation |
|---|---|---|
| IR Spectroscopy | ~3200-3600 cm⁻¹ (broad) ~2850-2950 cm⁻¹ (strong) ~1000-1200 cm⁻¹ (strong) | O-H stretch (alcohol) C-H stretch (alkane) C-O stretch (alcohol) |
| ¹H NMR Spectroscopy | ~3.2 ppm (singlet, 4H) ~1.4-2.1 ppm (multiplets, 14H) | -CH₂OH protons Adamantane cage protons |
X-ray Crystallography for Structural Confirmation
The precise three-dimensional arrangement of atoms in a molecule is definitively determined by X-ray crystallography. This technique provides unequivocal proof of a compound's structure and offers valuable information on bond lengths, bond angles, and crystal packing.
Reaction Mechanism Elucidation and Optimization
The optimization of the synthesis of this compound from its dicarboxylic acid precursor has been a subject of study. researchgate.netdatacc.org Key parameters that influence the yield and purity of the product include reaction time, temperature, and the choice of reducing agent and solvent.
Research has shown that the reaction time has a significant impact on the yield of this compound. researchgate.net By carefully controlling the duration of the reduction reaction, it is possible to maximize the conversion of the starting material while minimizing the formation of byproducts. The table below summarizes the effect of reaction time on the yield of this compound in a specific synthetic protocol.
Table 1: Influence of Reaction Time on the Yield of this compound
| Reaction Time (hours) | Yield (%) |
| 2 | 85 |
| 4 | 92 |
| 6 | 91 |
| 8 | 90 |
Data is illustrative and based on generalized findings from optimization studies.
Derivatization and Functionalization of 1,3 Adamantanedimethanol
Conversion to Halogenated Adamantane (B196018) Derivatives
The hydroxyl groups of 1,3-adamantanedimethanol can be readily substituted with halogens, such as bromine and chlorine, to produce key synthetic intermediates.
The conversion of this compound to 1,3-bis(bromomethyl)adamantane can be effectively achieved through bromination. jlu.edu.cn A common method involves reacting the diol in a hydrobromic acid-zinc bromide (HBr-ZnBr₂) system. jlu.edu.cn This reaction provides a direct route to the dibrominated adamantane derivative, which is a versatile precursor for further functionalization.
For the synthesis of 1,3-bis(chloromethyl)adamantane, the Apple-Lee reaction is a frequently employed method. jlu.edu.cn This reaction utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and a carbon tetrahalide, such as carbon tetrachloride (CCl₄), to convert the primary alcohols to their corresponding chlorides. jlu.edu.cn This transformation proceeds under mild conditions and is known for its high efficiency in converting alcohols to alkyl chlorides.
Table 1: Halogenation of this compound
| Starting Material | Product | Reagents | Reaction Type |
| This compound | 1,3-Bis(bromomethyl)adamantane | HBr-ZnBr₂ | Bromination |
| This compound | 1,3-Bis(chloromethyl)adamantane | PPh₃, CCl₄ | Apple-Lee Reaction |
Esterification and Etherification Reactions
The hydroxyl groups of this compound readily undergo esterification and etherification, leading to a diverse range of derivatives with applications in materials science and as synthetic intermediates.
Esterification is commonly carried out by reacting this compound with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride, typically in the presence of an acid catalyst like sulfuric acid. byjus.comchemguide.co.uk This process, known as Fischer esterification when using a carboxylic acid, is a reversible reaction where the formation of the ester is driven by removing water from the reaction mixture. operachem.com These reactions can be used to introduce a wide variety of functional groups onto the adamantane core.
Etherification of this compound can be achieved through various synthetic routes. For instance, Williamson ether synthesis, involving the reaction of the corresponding dialkoxide with an alkyl halide, can be employed. Another approach is the reaction with vinyl ethers to produce vinyl ether derivatives of adamantane. google.com The resulting adamantane-based ethers are explored for use in various materials, including polyurethanes. epo.org
Formation of Adamantane-Based Monomers for Polymerization
The rigid adamantane scaffold is highly desirable in polymer chemistry for enhancing the thermal and mechanical properties of polymers. This compound is a key starting material for the synthesis of various adamantane-based monomers.
This compound di(meth)acrylate is a significant monomer used in the production of polymers with high thermal stability and optical clarity. justia.comgoogleapis.comepo.org It is synthesized by the esterification of this compound with (meth)acrylic acid or its derivatives. epo.org These dimethacrylate monomers are utilized in various applications, including dental materials and as components in curable compositions for coatings and optical films. cymitquimica.comcymitquimica.com The incorporation of the adamantane unit into the polymer backbone enhances properties such as the glass transition temperature and mechanical strength.
Table 2: Synthesis of this compound Di(meth)acrylate
| Reactants | Product | Catalyst/Conditions |
| This compound, (Meth)acrylic acid | This compound di(meth)acrylate | Acid catalyst, heat |
| This compound, (Meth)acryloyl chloride | This compound di(meth)acrylate | Base (e.g., pyridine) |
Introducing vinyl or allyl groups onto the this compound core produces monomers suitable for various polymerization techniques.
Vinyl ethers of this compound, such as this compound divinyl ether, have been synthesized. google.com These compounds are valuable in the development of electronic materials due to their low volatility and potential for creating polymers with high rigidity and transparency. google.com
Allyl-functionalized adamantane derivatives can also be prepared from this compound. These monomers can be incorporated into polymers via mechanisms like thiol-ene click chemistry, offering a versatile method for surface functionalization and the creation of novel polymer architectures.
Introduction of Other Functional Groups (e.g., nitrogen, silicon)
The hydroxyl groups of this compound are versatile handles for introducing a range of other heteroatoms and functional groups, enabling the synthesis of derivatives with tailored properties.
Nitrogen-Containing Derivatives
The introduction of nitrogen functionalities often begins with the conversion of the diol to a more reactive intermediate. This compound can be converted into 1,3-dibromomethyl adamantane or 1,3-dichloromethyl adamantane. researchgate.netresearchgate.netjlu.edu.cn For instance, reaction with an HBr-ZnBr₂ system yields the dibrominated product, while an Apple-Lee reaction can be used to produce the dichlorinated analogue. researchgate.netresearchgate.netjlu.edu.cn These dihalide intermediates are valuable precursors for synthesizing nitrogen-containing compounds. One such derivative is N,N,N',N'-tetramethyl-1,3-disaminomethyl adamantane dihydrochloride, which serves as a key intermediate for preparing specialized surfactants like Gemini and bola surfactants. researchgate.netresearchgate.net
Table 2: Synthesis of Nitrogen-Containing Adamantane Derivatives
| Precursor | Reagents | Product | Application of Product |
| This compound | HBr-ZnBr₂ | 1,3-Bis(bromomethyl)adamantane | Intermediate for further functionalization |
| This compound | CCl₄, PPh₃ (Apple-Lee Reaction) | 1,3-Bis(chloromethyl)adamantane | Intermediate for further functionalization |
| 1,3-Bis(halomethyl)adamantane | Dimethylamine | N,N,N',N'-Tetramethyl-1,3-diaminomethyl adamantane | Intermediate for Gemini and bola surfactants |
Silicon-Containing Derivatives
Silicon can be incorporated into polymers derived from this compound, typically by first modifying the hydroxyl groups. A common strategy involves converting this compound into this compound di(meth)acrylate. google.com This di(meth)acrylate monomer, which now possesses two radically polymerizable double bonds, can be copolymerized with other monomers that contain a polysiloxane chain. google.com
Alternatively, the acrylate (B77674) derivative can undergo a hydrosilylation reaction. In this method, a polyacrylate compound like this compound di(meth)acrylate is reacted with an endcapping organosilicon compound in the presence of a hydrosilylation catalyst. google.com This process grafts silicon-containing groups onto the adamantane-based structure, leading to the formation of silicone-polyacrylate copolymers. google.com These materials can be used in applications such as sealants. google.com
Table 3: Synthesis of Silicon-Containing Polymers from this compound
| Method | Adamantane-based Reactant | Co-reactant(s) | Catalyst/Initiator | Product Type |
| Copolymerization | This compound di(meth)acrylate | Monomer with a polysiloxane chain | Azo polymerization initiator | Silicon-containing highly branched polymer |
| Hydrosilylation | This compound di(meth)acrylate | Endcapping organosilicon compound | Hydrosilylation catalyst | Silicone-polyacrylate copolymer |
Applications of 1,3 Adamantanedimethanol in Materials Science
Polymer Chemistry and Engineering
In polymer science, 1,3-Adamantanedimethanol is utilized as a specialized monomer to construct macromolecules with tailored properties. Its incorporation into a polymer backbone or as a pendant group can significantly influence the final material's characteristics, leading to applications in high-performance plastics, advanced composites, and microelectronics.
This compound, possessing two primary hydroxyl (-CH₂OH) groups, functions as a diol monomer in step-growth polymerization reactions. It is particularly useful in the synthesis of polyesters and polyurethanes through reactions with dicarboxylic acids (or their derivatives) and diisocyanates, respectively.
The inclusion of the adamantane (B196018) cage into the polymer backbone results in materials with notable property enhancements compared to their conventional aliphatic or aromatic counterparts. The rigid adamantane structure restricts segmental motion of the polymer chains, which typically leads to a higher glass transition temperature (Tg) and improved thermal stability. For instance, polymers derived from adamantane diols exhibit high heat resistance, with 10% weight loss temperatures (Td10) in nitrogen reaching as high as 512°C. researchgate.net The bulky nature of the adamantane unit also disrupts chain packing, which can increase free volume and influence properties like solubility and gas permeability.
Research has demonstrated the synthesis of various polymers incorporating the 1,3-adamantane moiety. For example, polycondensation of 1,3-adamantanediol (B44800) with phenylsilane (B129415) has produced polymers with excellent solubility in organic solvents and high thermal stability. researchgate.net Similarly, adamantane-containing polyimides, synthesized from adamantane-based diamines, exhibit significantly high glass transition temperatures (285–440 °C) and excellent optical transparency. rsc.org
| Polymer Type | Comonomer(s) | Key Properties Conferred by Adamantane Moiety |
| Polyester (B1180765) | Dicarboxylic acids (e.g., Succinic acid) | High thermal stability, increased stiffness. nih.gov |
| Polyurethane | Diisocyanates | Enhanced thermal and mechanical properties. nih.gov |
| Polyimide | Dianhydrides | High glass transition temperature (Tg), excellent optical transparency, thermal stability. rsc.org |
| Poly(adamantanediyl-siloxane) | Organohydrosilanes (e.g., PhSiH₃) | High heat resistance (Td10 > 500°C), good solubility. researchgate.net |
Hyperbranched polymers are three-dimensional macromolecules characterized by a dendritic, highly branched architecture and a large number of terminal functional groups. nih.gov This structure gives them unique properties such as low viscosity, high solubility, and minimal chain entanglement compared to linear polymers. nih.govnih.gov
This compound can be employed in the synthesis of highly branched structures. While not a traditional ABₓ monomer itself, it can act as a core molecule or as a difunctional (A₂) monomer in polycondensation reactions with multifunctional comonomomers (e.g., B₃ type) to create a branched architecture. The rigid and bulky nature of the adamantane core can serve as a scaffold, influencing the spatial arrangement of the polymer branches.
The synthesis of hyperbranched polymers typically follows several main approaches, including the step-growth polycondensation of ABₓ monomers, self-condensing vinyl polymerization, and ring-opening polymerization. nih.govfrontiersin.org The incorporation of adamantane units can enhance the thermal stability of the resulting hyperbranched polymer. The globular architecture of these polymers, combined with the steric hindrance provided by the adamantane cages, can prevent aggregation and improve solubility, even for high molecular weight structures. nih.gov
π-conjugated polymers are characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This structure is responsible for their unique electronic and optical properties, making them suitable for applications in organic electronics like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov A significant challenge in this field is balancing electronic performance with processability, as strong interchain π–π interactions often lead to poor solubility. nih.govnsf.gov
To enhance solubility and control solid-state packing, bulky side chains are often attached to the conjugated backbone. nih.gov this compound can be used to introduce adamantane moieties as part of these side chains or as "straps" in bifacial architectures. A bifacial or strapped design involves linking different parts of a polymer backbone with a molecular bridge, effectively shielding the planar, conjugated faces of the polymer.
The bulky, three-dimensional adamantane cage is exceptionally effective at disrupting the close packing of polymer chains. researchgate.net When incorporated, it acts as a permanent steric shield that prevents the π-conjugated backbones from aggregating via π-stacking. This steric hindrance significantly reduces interchain interactions, thereby improving the polymer's solubility in common organic solvents, which is crucial for solution-based processing of electronic devices. nsf.govresearchgate.net Minor changes to side-chain structures can have profound effects on polymer properties by altering backbone planarity and solubility. nih.govresearchgate.net
In the solid state (e.g., in a thin film), the performance of a π-conjugated polymer is heavily dependent on how the individual chains are organized. Strong π-π interactions are necessary for efficient charge transport between chains. nih.gov However, excessive aggregation can lead to brittleness and unfavorable film morphology.
The incorporation of this compound-derived units provides a precise tool for modulating these interchain interactions. The adamantane groups create significant steric hindrance, forcing a greater distance between adjacent polymer backbones. This controlled separation can prevent the formation of large, undesirable crystalline domains and promote a more amorphous or microcrystalline morphology, which can be beneficial for certain device architectures. By "masking" the π-face of the polymer, these bulky groups hinder interlayer π–π stacking, which can be a strategy to guide the polymerization of monomers toward a desired architecture, such as a soluble hyperbranched polymer instead of an insoluble cross-linked network. nsf.govresearchgate.net
Photoresists are light-sensitive materials used in photolithography to transfer patterns onto substrates, a fundamental process in the manufacturing of integrated circuits. nih.gov For advanced lithography, particularly at the 193 nm (Argon Fluoride, ArF) wavelength, traditional aromatic polymers are too absorbent. This necessitated the development of new polymer platforms based on non-aromatic, alicyclic structures. polymersolutionsfe.comutexas.edu
Polymers containing adamantane are leading candidates for 193 nm photoresists. researchgate.net The adamantane moiety, when incorporated into a (meth)acrylate polymer backbone, provides a unique combination of properties essential for high-resolution patterning. nih.gov
Key contributions of the adamantane structure in photoresists:
High Etch Resistance: The high carbon-to-hydrogen ratio of the adamantane cage provides excellent resistance to plasma etching, a crucial step for transferring the patterned image to the underlying substrate. This property is comparable to that of older novolac resins. ethw.org
Optical Transparency: Adamantane is an alicyclic hydrocarbon, meaning it lacks the aromatic rings that cause strong absorption at 193 nm. This high transparency allows the exposure light to penetrate the resist film uniformly.
Control of Dissolution: The bulky and hydrophobic nature of the adamantane group can be used to control the dissolution behavior of the photoresist in the aqueous alkaline developer (tetramethylammonium hydroxide, TMAH). nih.gov By balancing the content of hydrophobic adamantyl monomers with hydrophilic monomers, the solubility switch between exposed and unexposed regions can be precisely tuned, which is critical for achieving high resolution and preventing issues like pattern swelling. nih.gov
This compound can serve as a monomer to synthesize polyester or other polymer backbones for chemically amplified photoresists, where the adamantane unit provides the required etch resistance and transparency.
| Property | Requirement for 193 nm Photoresist | Contribution of Adamantane Moiety |
| Plasma Etch Resistance | High resistance to withstand pattern transfer processes. | The high carbon density of the alicyclic cage structure provides excellent durability. polymersolutionsfe.comethw.org |
| Optical Transparency | Low absorbance at 193 nm for uniform exposure. | The non-aromatic, alicyclic structure is highly transparent at deep UV wavelengths. utexas.edu |
| Dissolution Contrast | Precise solubility switching in developer. | The hydrophobic nature of adamantane helps control dissolution rates and prevent swelling. nih.gov |
| High Glass Transition Temp. (Tg) | Thermal stability to prevent pattern deformation during processing. | The rigid cage structure restricts chain mobility, increasing Tg. |
Crosslinking Agents in Polymer Systems
This compound, with its two primary hydroxyl groups extending from the rigid adamantane core, serves as an effective crosslinking agent in various polymer systems. Its incorporation into polymer networks can significantly enhance their thermal and mechanical properties. The bulky and rigid nature of the adamantane cage restricts the mobility of polymer chains, leading to increased glass transition temperatures (Tg) and improved thermal stability.
In polyurethanes, for instance, the use of adamantane-based diols like 1,3-adamantanediol has been shown to produce materials with good thermal stability, with degradation temperatures around 240°C. While specific data for this compound is not extensively available, the principles of incorporating a rigid adamantane structure suggest similar or enhanced properties. The introduction of such a bulky group can, however, also influence the crystalline nature of the polymer. For example, in some adamantane-containing polyurethanes, an increase in the adamantane content leads to a decrease in crystallinity and the appearance of a distinct glass transition.
The use of adamantane-based crosslinkers is particularly advantageous in applications requiring low water absorption and low dielectric constants. A novel adamantane diacrylate cross-linker, synthesized from an adamantane diol, demonstrated significantly lower water absorption compared to conventional crosslinkers like trimethylolpropane (B17298) triacrylate (TMPTA). This property is crucial for materials used in electronics and other applications where moisture sensitivity is a concern.
Table 1: Properties of Cured Films with Different Crosslinkers
| Property | Adamantane Diacrylate | TMPTA |
|---|---|---|
| Water Absorption (%) | < 0.5 | > 1.5 |
| Dielectric Constant | < 3.0 | > 3.5 |
This table presents illustrative data based on findings for a novel adamantane diacrylate crosslinker derived from an adamantane diol, highlighting the potential benefits of incorporating the adamantane structure.
Supramolecular Chemistry and Nanomaterials
The well-defined geometry and capacity for directional non-covalent interactions make this compound a valuable component in the field of supramolecular chemistry and the construction of nanomaterials.
Building Block for Supramolecular Architectures
The hydroxyl groups of this compound are capable of forming strong and directional hydrogen bonds, which are fundamental to the construction of supramolecular architectures. These interactions can guide the assembly of molecules into well-defined one-, two-, or three-dimensional networks. For example, studies on tri- and tetrasubstituted adamantanes bearing dimethoxyphenol moieties have revealed the formation of intricate hydrogen-bonded networks in the crystalline state. The distances of these hydrogen bonds are typically in the range of 2.8 to 3.0 Å, indicative of strong interactions.
Components in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The rigid and geometrically defined nature of adamantane derivatives makes them attractive candidates for use as organic linkers in MOF synthesis. The use of such linkers can influence the topology, porosity, and stability of the resulting framework.
While the direct use of this compound as a primary linker in MOFs is not widely documented, its derivative, 1,3-adamantanedicarboxylic acid, has been explored. The design of MOFs often involves the strategic selection of linkers to achieve desired properties, such as high surface area for gas storage or specific catalytic activity. The tetrahedral geometry of the adamantane core can lead to the formation of highly symmetric and porous three-dimensional networks. The porosity of MOFs is a critical parameter for applications like gas adsorption, with some MOFs exhibiting exceptionally high surface areas.
Table 2: Illustrative Gas Adsorption Data for a High-Porosity MOF
| Gas | Adsorption Capacity (cm³/g) | Conditions |
|---|---|---|
| Methane (CH₄) | ~200 | 298 K, 35 bar |
| Carbon Dioxide (CO₂) | ~400 | 298 K, 35 bar |
This table provides representative data for a high-porosity MOF to illustrate the gas adsorption capabilities of such materials. The specific performance of a MOF containing a this compound-derived linker would depend on the final structure and porosity.
The synthesis of MOFs can be tuned by varying the metal source, linker, and reaction conditions to control the final structure and properties.
Self-Assembly and Molecular Recognition Studies
Self-assembly is a process where components spontaneously organize into ordered structures through non-covalent interactions. Molecular recognition, the specific binding between molecules, is a key driving force in self-assembly. Adamantane derivatives are well-known for their participation in host-guest chemistry, a fundamental aspect of molecular recognition. The hydrophobic adamantane cage can be encapsulated by various host molecules, such as cyclodextrins, in aqueous solutions.
The hydroxyl groups of this compound can participate in hydrogen bonding, which, in concert with the hydrophobic nature of the adamantane core, can direct the self-assembly of molecules into larger aggregates. The formation of keto-adamantane-based macrocycles demonstrates the utility of adamantane units in constructing complex supramolecular assemblies. These assemblies can exhibit interesting properties, such as selective vapochromism.
Advanced Functional Materials
The unique properties of this compound and its derivatives have been harnessed to create advanced functional materials, particularly in the area of coatings and surface modification.
Coatings and Surface Modification
The incorporation of adamantane moieties into coatings can impart desirable properties such as hydrophobicity, improved thermal stability, and enhanced corrosion resistance. The nonpolar and bulky nature of the adamantane cage contributes to a low surface energy, which is a key factor in creating hydrophobic surfaces.
The preparation of corrosion-resistant coatings often involves the use of organic polymers and inorganic additives. The incorporation of adamantane derivatives into these coatings can enhance their barrier properties, preventing corrosive agents from reaching the underlying substrate. Hybrid sol-gel coatings, for example, have shown promise in providing effective corrosion protection for metal alloys. The robust and chemically resistant nature of the adamantane structure can contribute to the long-term durability of these protective coatings. Furthermore, the biocompatibility of certain adamantane-containing polymers opens up possibilities for their use in biomedical coatings for implants and medical devices.
Optical and Electronic Applications
The integration of the this compound moiety into various polymer backbones has been a strategic approach to developing advanced materials for specialized optical and electronic applications. The inherent characteristics of the adamantane cage—namely its bulky, rigid, and symmetric three-dimensional structure—impart a unique combination of desirable properties to the resulting polymers. These include enhanced thermal stability, high optical transparency, and low dielectric constants, making them suitable for high-performance optical components and next-generation electronic packaging.
In the realm of optical materials, polymers derived from adamantane-containing monomers, such as polyimides, exhibit excellent optical transparency. Research has shown that semi-alicyclic polyimides incorporating adamantane structures can achieve high transmittance levels, often exceeding 80% at a wavelength of 400 nm. rsc.org This high level of transparency in the near-ultraviolet and visible regions is critical for applications in optical lenses, films, and coatings where clarity and minimal light absorption are paramount. The bulky adamantane group disrupts polymer chain packing and reduces the formation of charge-transfer complexes, which are often responsible for coloration and reduced transparency in conventional aromatic polymers. Copolymers based on adamantyl methacrylate (B99206) have also demonstrated low optical loss and a tunable refractive index, ranging from 1.522 to 1.591, depending on the comonomer content. researchgate.net
The table below summarizes key optical and electronic properties of various polymers that incorporate the adamantane structural unit, illustrating the advantages conferred by this unique chemical moiety.
| Polymer Type | Monomer/Unit Containing Adamantane | Property | Value |
| Optical Properties | |||
| Adamantane-containing Polyimide | 1,3-bis(4-aminophenyl) adamantane | Optical Transparency | >80% at 400 nm rsc.org |
| Copolymer | 1-adamantyl methacrylate | Refractive Index | 1.522–1.591 researchgate.net |
| Electronic Properties | |||
| Adamantyl-based BCB Resin | 1,3-Adamantanediol | Dielectric Constant (at 1 MHz) | 2.50 - 2.52 rsc.org |
| Adamantyl-based BCB Resin | 1,3-Adamantanediol | Dielectric Loss (at 1 MHz) | 0.00035 - 0.00078 rsc.org |
| Adamantane-based Polyimide | 1,3-bis(4-aminophenyl)adamantane | Dielectric Constant | 2.76 - 2.92 researcher.life |
| Poly[(1,3-adamantyl)bis(2-naphthol)] | (1,3-adamantyl)bis(2-naphthol) | Dielectric Constant | 2.92 - 2.96 researchgate.net |
Computational and Theoretical Studies of 1,3 Adamantanedimethanol
Molecular Modeling and Conformation Analysis
Molecular modeling, particularly through molecular mechanics (MM), is a computational method used to predict the three-dimensional structure and conformational preferences of molecules. mdpi.comimist.ma This approach models molecules as a collection of atoms held together by bonds, and the potential energy is calculated as a sum of terms corresponding to bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals forces and electrostatics). mdpi.comimist.ma
The rotation around the C(adamantane)-C(methanol) and C-O bonds determines the spatial orientation of the hydroxyl groups. These orientations are crucial as they can influence the molecule's ability to form intra- and intermolecular hydrogen bonds, which in turn affects its physical properties and reactivity. Conformational analysis aims to identify the most stable arrangements (conformers) by calculating the potential energy as a function of these rotational angles (dihedral angles). While specific conformational energy profiles for 1,3-adamantanedimethanol are not extensively documented in publicly available literature, the principles of conformational analysis suggest that staggered conformations, which minimize steric hindrance between the hydroxyl groups and the adamantane (B196018) cage, would be energetically favored. libretexts.org
Table 1: Key Aspects of Molecular Modeling for this compound
| Modeling Aspect | Description | Relevance to this compound |
|---|---|---|
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Commonly used force fields for organic molecules, like AMBER or MMFF, can be applied to model the compound. |
| Conformational Search | Algorithms (e.g., systematic or Monte Carlo) used to explore the potential energy surface and find low-energy conformers. wavefun.com | The search would primarily focus on the rotation of the two -CH₂OH side chains. |
| Energy Minimization | A process to find the nearest local energy minimum on the potential energy surface for a given starting geometry. | Used to refine the geometry of different conformers to determine their relative stabilities. |
| Dominant Conformation | The adamantane core is fixed in a chair conformation. libretexts.org | The overall shape is dictated by the rigid cage, with flexibility limited to the substituents. |
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure of molecules compared to molecular mechanics. researchgate.netethz.charxiv.org These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, electron distribution, and various energetic and spectroscopic properties. For adamantane derivatives, DFT methods like B3LYP, often paired with basis sets such as 6-31G* or 6-311++G(d,p), have been shown to provide reliable results for optimized geometries and electronic properties. jocpr.comlibretexts.orgphyschemres.org
DFT calculations can be used to determine the optimized geometry of this compound, providing precise values for bond lengths, bond angles, and dihedral angles. Furthermore, these calculations yield important electronic properties that govern the molecule's reactivity and intermolecular interactions. Key parameters include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. physchemres.org
Table 2: Predicted Quantum Chemical Properties of this compound (Illustrative) Note: These are representative values based on typical DFT calculations for similar organic molecules and are for illustrative purposes.
| Property | Description | Predicted Characteristic for this compound |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital. imist.ma | Relatively low, with the orbital likely localized on the oxygen lone pairs. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. imist.ma | Relatively high, indicating a resistance to accepting electrons. |
| HOMO-LUMO Gap | The energy difference between E_HOMO and E_LUMO. | Expected to be large, consistent with a stable, saturated aliphatic compound. |
| Dipole Moment | A measure of the net molecular polarity. | A non-zero dipole moment is expected due to the presence of the polar C-O and O-H bonds. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. researchgate.net | Negative potential (red) would be concentrated near the oxygen atoms, indicating sites for electrophilic attack. |
Prediction of Reactivity and Reaction Pathways
Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating potential reaction mechanisms. researchgate.net For this compound, the primary reactive sites are the two hydroxyl groups. Theoretical studies can model their participation in common organic reactions, such as esterification, etherification, or conversion to halides.
For instance, the synthesis of 1,3-bis(bromomethyl)adamantane and 1,3-bis(chloromethyl)adamantane from this compound has been reported. jlu.edu.cn Computational modeling could investigate the mechanisms of these transformations, for example, by calculating the activation energies for the protonation of the hydroxyl group followed by nucleophilic substitution (an SN2 or SN1-type mechanism). Such calculations would help in understanding the reaction kinetics and optimizing reaction conditions.
Another area of theoretical interest is the potential for intramolecular reactions. For example, under certain conditions, the two hydroxyl groups could potentially react to form a cyclic ether. Theoretical calculations could predict the feasibility of such a reaction by comparing the thermodynamic stability of the reactant and the product and by calculating the energy barrier of the transition state. Furthermore, studies on the formation of adamantane-1,3-dicarbenes from related precursors provide insight into the potential high-energy reactive intermediates that could be explored computationally. researchgate.net
Table 3: Computationally Explored Reaction Types for this compound
| Reaction Type | Description | Computational Insight |
|---|---|---|
| Nucleophilic Substitution | Replacement of the -OH group with another nucleophile (e.g., Br⁻, Cl⁻). | Calculation of activation energies for different pathways (e.g., SN1 vs. SN2) to predict the most likely mechanism. jlu.edu.cn |
| Esterification | Reaction with a carboxylic acid or its derivative to form an ester. | Modeling the tetrahedral intermediate and the transition states for its formation and collapse. |
| Dehydration | Elimination of water, potentially leading to the formation of an ether or an alkene (if rearrangement occurs). | Determining the thermodynamic feasibility and kinetic barriers for intra- or intermolecular dehydration. |
| Oxidation | Conversion of the primary alcohols to aldehydes or carboxylic acids. | Predicting the selectivity and reactivity with different oxidizing agents by modeling the interaction between the oxidant and the substrate. |
Structure-Property Relationships and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. sci-hub.se These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.
For adamantane derivatives, QSAR and QSPR studies have been successfully applied to predict various properties. bmc-rm.orgmdpi.comjocpr.comnih.gov For example, a QSPR study on a set of adamantane derivatives used molecular descriptors calculated using DFT to build a model that could predict their chromatographic retention indices. jocpr.comjocpr.com The descriptors used in such models can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).
Table 4: Common Descriptors in QSAR/QSPR Models for Adamantane Derivatives
| Descriptor Type | Example Descriptors | Relevance |
|---|---|---|
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic properties influencing size and intermolecular interactions. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describe molecular branching and shape. |
| Geometric | Molecular Surface Area, Molecular Volume | Relate to how the molecule interacts with its environment, e.g., a solvent or a receptor binding site. jocpr.com |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Encode electronic properties that are crucial for reactivity and intermolecular forces. jocpr.comjocpr.com |
| Lipophilicity | LogP | A key parameter in drug design, influencing membrane permeability and solubility. ontosight.ai |
Catalytic Chemistry Involving 1,3 Adamantanedimethanol
Role in Catalyst Design and Ligand Development
The foundational step in utilizing 1,3-adamantanedimethanol for catalysis would involve its chemical modification to incorporate coordinating groups, such as phosphines, amines, or other functionalities capable of binding to a metal center. The two primary alcohol groups of this compound offer straightforward handles for such derivatization. For instance, they could be converted into dihalides or ditosylates, which can then be reacted with appropriate nucleophiles to introduce the desired ligating atoms.
A common strategy in ligand design is the synthesis of bidentate ligands, where two coordinating atoms are held in a specific spatial arrangement by a molecular backbone. researchgate.net The 1,3-disubstituted adamantane (B196018) framework is well-suited to form a rigid chelate ring with a metal center. The size and geometry of this chelate ring would be dictated by the adamantane structure and could potentially enforce specific coordination geometries on the metal, thereby influencing the catalytic outcome.
Despite the theoretical potential, a survey of scientific databases does not yield specific examples of catalyst systems where this compound is explicitly used as the starting material for ligand synthesis for the catalytic applications discussed below. Research in the broader area of adamantane-based ligands often focuses on derivatives functionalized at the bridgehead positions with phosphine (B1218219) or N-heterocyclic carbene (NHC) moieties. orgsyn.orgorganic-chemistry.org
Applications in Hydrofunctionalization Reactions
Hydrofunctionalization reactions, which involve the addition of an H-X molecule across an unsaturated bond, are of significant importance in organic synthesis. These include reactions such as hydroformylation (addition of H and CHO), hydrocyanation (addition of H and CN), and hydroamination (addition of H and NR2). The selectivity of these reactions (e.g., linear vs. branched products in hydroformylation) is often controlled by the steric and electronic properties of the ligands on the metal catalyst. dntb.gov.uaresearchgate.netresearchgate.net
The bulky nature of an adamantane-based ligand derived from this compound would be expected to exert a significant steric influence on the catalytic center. This could be advantageous in directing the regioselectivity of hydrofunctionalization reactions. For example, in hydroformylation, bulky ligands often favor the formation of the linear aldehyde. researchgate.net
However, a direct link between catalysts derived from this compound and their application in hydrofunctionalization reactions is not documented in the available literature. While there is extensive research on various ligands for these reactions, those based on the this compound scaffold are conspicuously absent.
Reaction Mechanisms and Kinetics in Catalysis
Understanding the reaction mechanism and kinetics is crucial for optimizing a catalytic process. nih.govlookchem.com Mechanistic studies often involve the identification of key catalytic intermediates and the determination of the rate-determining step. Kinetic analyses provide quantitative data on how reaction rates are affected by the concentrations of reactants, catalyst, and other species.
For a hypothetical catalyst based on a this compound-derived ligand, one would anticipate that the rigid and bulky adamantane framework would influence the stability and reactivity of the catalytic intermediates. For instance, the steric hindrance could affect the rate of substrate coordination and product dissociation.
As there are no specific reports on the use of this compound-based catalysts in hydrofunctionalization, there is consequently no information on their reaction mechanisms or kinetics in these contexts. Mechanistic and kinetic studies are typically performed on well-established and active catalytic systems, and it appears that catalysts derived from this compound have not yet reached this stage of investigation for the specified applications.
Future Research Directions and Emerging Applications
Biomedical and Pharmaceutical Research Opportunities
The unique lipophilic character of the adamantane (B196018) core is a key feature driving its exploration in biomedical and pharmaceutical research. researchgate.net Incorporating the adamantane moiety into bioactive molecules can modify their bioavailability and enhance therapeutic efficacy. researchgate.netmdpi.com 1,3-Adamantanedimethanol is recognized as a valuable pharmaceutical intermediate for the synthesis of novel medicinal compounds with specific targeting and activity profiles. lookchem.comechemi.comechemi.com
Future research opportunities are centered on several key areas:
Drug Delivery Systems: The adamantane cage has a notable affinity for the lipid bilayers of liposomes, making it a target for application in targeted drug delivery. pensoft.net this compound can be used as a foundational structure for developing drug delivery systems such as adamantane-based dendrimers or for incorporation into self-aggregating supramolecular systems. pensoft.net These systems offer the potential to create safer and more selective molecular carriers for therapeutic agents. pensoft.net
Novel Therapeutics: Adamantane derivatives have shown significant biological activity, including antiviral, antibacterial, anticancer, and antidiabetic properties. mdpi.comscispace.com Research is ongoing to synthesize new derivatives from this compound that could lead to more potent drugs. For instance, adamantane-functionalized collagen mimetic peptides have been synthesized and are being investigated for enhanced wound healing. nih.gov Furthermore, the adamantane structure is a component in drugs targeting central nervous system (CNS) disorders, such as memantine (B1676192) for Alzheimer's disease, highlighting the potential for new neuroprotective compounds derived from this compound. researchgate.net
Antimicrobial Agents: With rising bacterial resistance to existing antibiotics, there is a pressing need for new antimicrobial agents. mdpi.com Adamantane derivatives have demonstrated promising activity against various bacterial and fungal strains, particularly Gram-positive bacteria and Candida species. mdpi.comresearchgate.net Future work will likely involve synthesizing and screening new compounds derived from this compound to identify lead structures for the next generation of antimicrobial drugs.
A summary of potential biomedical applications is presented below.
| Research Area | Application of this compound Derivative | Potential Outcome |
| Drug Delivery | Building block for liposomes, dendrimers, and cyclodextrin (B1172386) complexes. pensoft.net | Targeted and selective delivery of therapeutic agents. pensoft.net |
| Tissue Engineering | Synthesis of adamantane-based collagen mimetic peptides. nih.gov | Enhanced wound healing and tissue regeneration. nih.gov |
| Neurodegenerative Disease | Scaffold for NMDA receptor antagonists. researchgate.netscispace.com | Development of new treatments for diseases like Alzheimer's. |
| Antimicrobial Therapy | Core structure for novel antibacterial and antifungal agents. mdpi.comresearchgate.net | Overcoming antibiotic resistance. mdpi.com |
Integration into Smart Materials and Responsive Systems
The rigid and well-defined geometry of this compound makes it an ideal component for constructing highly ordered and functional materials. Its diol functionality allows it to be incorporated as a monomer or cross-linking agent in a variety of polymers and frameworks.
Emerging applications in this field include:
π-Conjugated Polymers: A significant area of research is the use of this compound to create "strapped" or "bifacial" monomers for π-conjugated polymers. rsc.orgrsc.orgscispace.com In these designs, the adamantane group acts as a strap that masks the π-face of the polymer backbone. rsc.orgrsc.org This structural feature disrupts strong interchain π–π interactions, which in turn enhances solubility and modifies the material's optical and electronic properties. rsc.orgscispace.com This approach allows for fine-tuning of polymer-acceptor interactions, which is crucial for developing high-performance organic electronics and sensors. rsc.orgrsc.org
Metal-Organic Frameworks (MOFs): Adamantane derivatives can serve as rigid organic linkers in the construction of MOFs. researchgate.net The use of mixed-linker systems, incorporating functionalized adamantane linkers, allows for precise control over the pore size, surface area, and chemical environment of the framework. researchgate.net This tunability is essential for applications in gas separation, catalysis, and molecular sensing. researchgate.net
Advanced Optical Materials: Fluorinated derivatives of this compound are being developed for use in high-performance optical materials. patsnap.com For example, perfluoro-1,3-bis(acryloyloxymethyl)adamantane can be synthesized and incorporated into resin compositions to create antireflection films and other optical components with a low refractive index and high scratch resistance. patsnap.com These materials are critical for displays, optical fibers, and various lenses. patsnap.com
Cross-linked Polymers: The di(meth)acrylate derivative of this compound can be used as a cross-linking agent. googleapis.com Its rigid structure can impart enhanced thermal stability and mechanical properties to the resulting polymer network, which is beneficial for a range of industrial applications.
A table summarizing the properties imparted by this compound in smart materials is provided below.
| Material Type | Role of this compound | Resulting Property/Application |
| π-Conjugated Polymers | Forms a "cycloalkyl strap" to mask the polymer backbone. rsc.orgrsc.org | Disrupts interchain interactions, enhances solubility, and tunes electronic properties for sensors and organic electronics. rsc.orgscispace.com |
| Metal-Organic Frameworks (MOFs) | Acts as a rigid dicarboxylate linker. researchgate.netresearchgate.net | Creates tunable pores and chemical environments for gas separation and molecular sensing. researchgate.net |
| Optical Resins | Forms the core of fluorinated, polymerizable monomers. patsnap.com | Lowers refractive index and improves mechanical strength for antireflection films. patsnap.com |
| Thermosets | Serves as a rigid cross-linking agent (as a diacrylate). googleapis.com | Increases thermal and mechanical stability of the polymer network. |
Sustainable Synthesis and Circular Economy Approaches
As the chemical industry moves towards more environmentally friendly processes, the development of sustainable synthesis routes and materials designed for a circular economy is paramount. Research on this compound is beginning to align with these principles.
Key directions in this area are:
Efficient Synthesis Routes: Traditional syntheses of adamantane derivatives can require harsh conditions. researchgate.net More efficient and economical technologies are being explored. One promising route starts with 1-adamantane carboxylic acid, which is converted to 1,3-adamantane dicarboxylic acid via a Koch-Haaf carbonylation, followed by reduction to yield this compound. jlu.edu.cnresearchgate.net This method is considered more efficient than other pathways. jlu.edu.cn
Designing for Recyclability: The integration of this compound into novel polymers opens up possibilities for creating materials that are designed for chemical recycling. The principles of a circular economy involve designing polymers that can be efficiently depolymerized back to their monomers, which can then be purified and repolymerized, closing the material loop. rsc.org The unique structures of polymers built from adamantane-based monomers could be exploited to develop systems that depolymerize under specific, mild conditions, facilitating the recovery of the high-value adamantane monomer. rsc.org
The synthesis pathway for this compound is outlined below.
| Starting Material | Reaction Step | Intermediate/Product | Significance |
| 1-Adamantane Carboxylic Acid | Koch-Haaf Carbonylation | 1,3-Adamantane Dicarboxylic Acid | Utilizes a more economical and efficient starting material. jlu.edu.cnresearchgate.net |
| 1,3-Adamantane Dicarboxylic Acid | Reduction | This compound | Final step to produce the target diol. jlu.edu.cnresearchgate.net |
Advanced Characterization Techniques and Methodological Development
The development of novel materials and pharmaceutical compounds based on this compound relies on sophisticated analytical techniques to confirm their structure, purity, and properties.
Future efforts in this domain will focus on:
Spectroscopic and Spectrometric Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a fundamental tool for the structural elucidation of this compound and its derivatives. mdpi.comresearchgate.net High-resolution mass spectrometry is also crucial for confirming molecular weight and composition. nih.gov Further development in multi-dimensional NMR techniques could provide deeper insights into the conformation and dynamics of complex adamantane-based supramolecular systems.
Characterization of Polymeric Materials: For adamantane-containing polymers, a suite of characterization methods is employed. Circular Dichroism (CD) spectroscopy is used to study the conformation of peptides and polymers. nih.gov For materials intended for optical applications, measuring properties like the refractive index is key. patsnap.com Methodological development in quantifying impurities in monomers, such as using turbidimetry to measure polymerizable impurities in adamantyl (meth)acrylates, is important for ensuring the quality and performance of the final polymers. epo.org
Computational Modeling: Alongside experimental work, computational chemistry is an increasingly vital tool. Molecular docking simulations are used to predict the binding of adamantane derivatives to biological targets like enzymes or receptors. researchgate.net These computational models help rationalize structure-activity relationships and guide the design of new, more potent compounds, accelerating the discovery process.
A summary of characterization techniques for adamantane-based compounds is presented below.
| Technique | Purpose | Compound Type |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and elucidation. mdpi.compatsnap.comresearchgate.net | Small molecules, polymers, peptides. |
| Mass Spectrometry (MS) | Molecular weight and formula determination. nih.gov | Peptides, complex derivatives. |
| Circular Dichroism (CD) Spectroscopy | Conformational analysis of chiral structures. nih.gov | Peptides, polymers. |
| Infrared (IR) Spectroscopy | Identification of functional groups. jlu.edu.cnresearchgate.net | Small molecules and derivatives. |
| Turbidimetry | Quantification of polymerizable impurities. epo.org | Monomers (e.g., acrylates). |
| Molecular Docking Simulation | Predicting binding affinity and mode. researchgate.net | Pharmaceutical derivatives. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,3-Adamantanedimethanol, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via hydrolysis of ester derivatives. For example, diethyl 1,3-adamantanediacetate (CAS 81657-07-0) can be hydrolyzed under acidic or basic conditions to yield the diol. Reaction optimization involves controlling temperature (60–80°C) and using catalysts like sulfuric acid for ester cleavage . Alternatively, brominated adamantane precursors (e.g., 1,3-dibromoadamantane) may undergo nucleophilic substitution with methoxide ions, followed by reduction using lithium aluminum hydride (LiAlH₄) to obtain the dimethanol derivative .
Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include hydroxyl protons (δ 1.5–2.5 ppm, broad) and adamantane backbone carbons (δ 30–50 ppm). For example, in related adamantanol derivatives, methylene groups adjacent to hydroxyls appear at δ 3.6–3.8 ppm .
- IR : Hydroxyl stretches (3200–3600 cm⁻¹) and C-O vibrations (1050–1250 cm⁻¹) confirm alcohol functionality. Comparative analysis with adamantane analogs (e.g., 1,3-adamantanediol) helps differentiate structural features .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves for integrity before use .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols. Local exhaust ventilation is recommended during weighing or transfer .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion. Dispose of waste via hazardous chemical protocols .
Advanced Research Questions
Q. How can polymorphism and plastic phase transitions in this compound be investigated?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolve crystal structures at varying temperatures (e.g., 100–300 K) to identify polymorphs. For adamantane derivatives like 1,3-dimethyladamantane, monoclinic (P21/c) and hexagonal (P63/mmc) phases are observed during thermal transitions .
- Differential Scanning Calorimetry (DSC) : Measure enthalpy changes (ΔH) during phase transitions. High-pressure DSC (up to 300 MPa) can extend the stability range of plastic phases, as seen in 1,3-adamantanediol derivatives .
Q. What catalytic strategies are effective for functionalizing this compound into advanced derivatives?
- Methodological Answer :
- Ion-Exchange Resin Catalysis : Amberlyst-15 or Nafion resins enable regioselective etherification or esterification. For example, phenol derivatives can be adamantylated via Friedel-Crafts alkylation under mild conditions (60°C, 12 hrs) .
- Koch–Haaf Reaction : Carboxylic acid derivatives of adamantane (e.g., 1,3-adamantanedicarboxylic acid) are synthesized via carbonylation, followed by reduction to diols using BH₃·THF .
Q. How do molecular geometry parameters (globularity, asphericity) influence the material properties of this compound?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) to calculate globularity (sphericity) and asphericity. Adamantane derivatives with high globularity (e.g., >0.85) exhibit enhanced plastic phase stability due to isotropic molecular packing .
- Computational Modeling : Density Functional Theory (DFT) optimizes molecular conformations. Pair distribution function (PDF) analysis correlates short-range order with mechanical properties in amorphous phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
